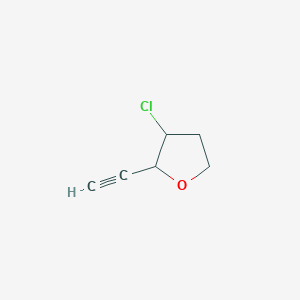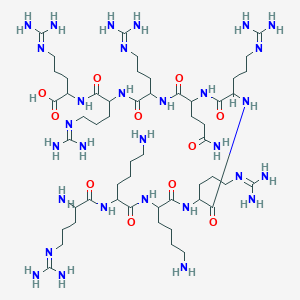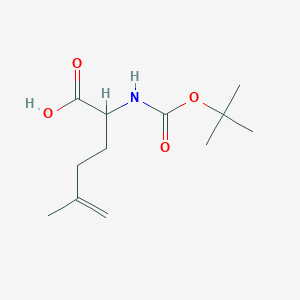
(R)-2-((tert-Butoxycarbonyl)amino)-5-methylhex-5-enoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions:
Solid-Phase Peptide Synthesis (SPPS): This method involves the sequential addition of amino acids to a growing peptide chain anchored to an insoluble resin.
Solution-Phase Synthesis: This method involves the preparation of fully protected peptide segments, which are then condensed in organic solvents.
Industrial Production Methods: Industrial production typically involves large-scale SPPS due to its efficiency and automation capabilities . The use of automated peptide synthesizers allows for the rapid and precise assembly of peptides containing Boc-D-5,6-Dehydrohomoleucine .
化学反応の分析
Types of Reactions:
Reduction: The compound can be reduced to form saturated derivatives.
Substitution: The Boc group can be substituted with other protecting groups or functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and osmium tetroxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst are commonly used.
Substitution: Substitution reactions often involve the use of strong acids like trifluoroacetic acid for Boc deprotection.
Major Products:
科学的研究の応用
Chemistry: Boc-D-5,6-Dehydrohomoleucine is widely used in the synthesis of peptides and proteins, serving as a building block for more complex molecules .
Biology: In biological research, this compound is used to study protein structure and function, as well as enzyme-substrate interactions .
Medicine: The compound is used in the development of peptide-based drugs and therapeutic agents .
Industry: In the pharmaceutical industry, Boc-D-5,6-Dehydrohomoleucine is used in the large-scale synthesis of peptide drugs .
作用機序
The mechanism of action of Boc-D-5,6-Dehydrohomoleucine primarily involves its role as a building block in peptide synthesis . The Boc group protects the amino group during the synthesis process, preventing unwanted side reactions . Upon deprotection, the amino group can participate in peptide bond formation, allowing for the assembly of complex peptides and proteins .
類似化合物との比較
Boc-D-Leucine: Similar in structure but lacks the double bond in the hex-5-enoic acid moiety.
Boc-D-Valine: Another Boc-protected amino acid used in peptide synthesis.
Boc-D-Alanine: A simpler Boc-protected amino acid with a smaller side chain.
Uniqueness: Boc-D-5,6-Dehydrohomoleucine is unique due to the presence of the double bond in its side chain, which can participate in additional chemical reactions such as oxidation and reduction . This makes it a versatile building block in peptide synthesis, allowing for the creation of more complex and diverse peptide structures .
特性
分子式 |
C12H21NO4 |
|---|---|
分子量 |
243.30 g/mol |
IUPAC名 |
5-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]hex-5-enoic acid |
InChI |
InChI=1S/C12H21NO4/c1-8(2)6-7-9(10(14)15)13-11(16)17-12(3,4)5/h9H,1,6-7H2,2-5H3,(H,13,16)(H,14,15) |
InChIキー |
XIWUKCHYUNMNFR-UHFFFAOYSA-N |
正規SMILES |
CC(=C)CCC(C(=O)O)NC(=O)OC(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


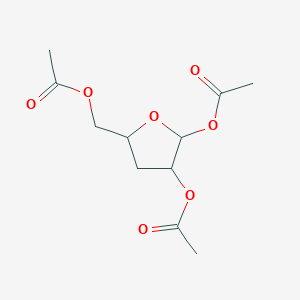
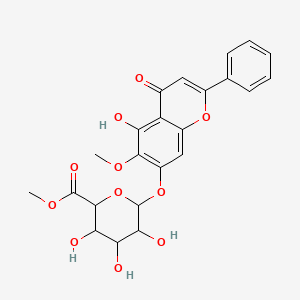
![2-[[6-[4,5-Dihydroxy-2-(hydroxymethyl)-6-[4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxan-3-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B12321041.png)
![3,5-dimethoxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybenzoic acid](/img/structure/B12321048.png)
![8-[5,7-Dihydroxy-2-(4-hydroxyphenyl)-4-oxo-2,3-dihydrochromen-3-yl]-5,7-dihydroxy-2-(4-hydroxyphenyl)-2,3-dihydrochromen-4-one](/img/structure/B12321051.png)
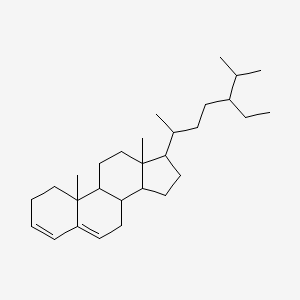

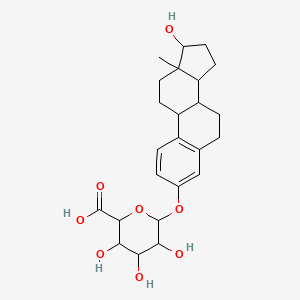
![(3E)-3-[(4-phenylmethoxyphenyl)methylidene]piperidine;hydrochloride](/img/structure/B12321096.png)
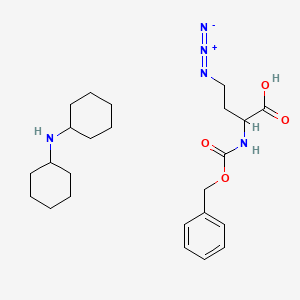

![(4-prop-1-en-2-ylcyclohexen-1-yl)methyl N-(3-methyl-4-oxoimidazo[5,1-d][1,2,3,5]tetrazine-8-carbonyl)carbamate](/img/structure/B12321119.png)
